Cas no 1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine)

6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine
-
- インチ: 1S/C7H6BrF2IN2/c8-2-4-3(6(9)10)1-5(12)13-7(4)11/h1,6H,2H2,(H2,12,13)
- InChIKey: XWQPDCDSRXQUHW-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=C(C(F)F)C=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 38.9
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029068263-1g |
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine |
1803671-39-7 | 97% | 1g |
$1,534.70 | 2022-04-02 |
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
8. Back matter
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridineに関する追加情報
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine: A Multifunctional Scaffold for Targeted Drug Discovery
6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine represents a critical molecular scaffold in modern medicinal chemistry, characterized by its unique combination of halogenated substituents and heterocyclic core. This compound, with CAS number 1803671-39-7, has emerged as a promising candidate in the development of novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The strategic placement of functional groups—specifically, the amino, bromomethyl, diffuoromethyl, and iodo moieties—confers distinct physicochemical properties that enable precise interactions with biological targets.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the structural versatility of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine as a platform for scaffold hopping. Researchers have demonstrated its ability to modulate multiple signaling pathways through dual-targeting mechanisms, leveraging the electronegative nature of fluorine atoms and the electrophilic potential of iodine. This molecular architecture is particularly relevant for the design of small molecule inhibitors targeting kinases and GPCRs, which are implicated in numerous pathophysiological processes.
The bromomethyl group in this compound exhibits exceptional reactivity towards nucleophilic substitution, a property that has been exploited in the synthesis of prodrugs for improved bioavailability. A 2024 study in Organic & Biomolecular Chemistry reported the successful conjugation of this moiety with PEGylated linkers, enhancing the compound's solubility while maintaining its pharmacological activity. The diffuoromethyl substituent, on the other hand, contributes to metabolic stability by reducing susceptibility to enzymatic hydrolysis—a critical factor in the development of long-acting therapeutics.
Advances in computational chemistry have further illuminated the potential of 6-Amino-3-(bromomethyl)-3-(difluoromethyl)-2-iodopyridine as a lead compound. Molecular docking simulations published in Chemical Communications (2023) revealed its high affinity for the ATP-binding site of PDK1 kinase, a key regulator of cellular metabolism. This interaction suggests potential applications in the treatment of metabolic syndromes and oncology, where PDK1 overactivation is associated with tumor progression.
The amino group in this molecule serves as a versatile handle for functionalization, enabling the incorporation of various pharmacophores. A 2023 patent application (US 2023/0090678 A1) describes the development of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine derivatives with enhanced permeability across the blood-brain barrier, opening new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique electronic properties of the pyridine ring further facilitate the design of dual-action compounds with synergistic therapeutic effects.
Recent pharmacokinetic studies have demonstrated the compound's favorable drug-like properties. A 2024 publication in Drug Metabolism and Disposition reported that the iodo substituent significantly improves the compound's metabolic stability, reducing hepatic clearance and increasing half-life. This characteristic is particularly valuable for chronic disease management, where sustained drug exposure is essential for therapeutic efficacy.
The molecular design of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine also aligns with the principles of green chemistry. The use of fluorine-containing substituents reduces the environmental impact of synthesis processes, as highlighted in a 2023 review article in Green Chemistry. This aspect is increasingly important in pharmaceutical development, where sustainable manufacturing practices are becoming a regulatory priority.
Emerging research in medicinal chemistry continues to explore the therapeutic potential of this compound. A 2024 study in ACS Chemical Biology demonstrated its ability to modulate the Wnt signaling pathway, suggesting applications in regenerative medicine and cancer therapy. The ability of the diffuoromethyl group to fine-tune protein-ligand interactions provides a unique opportunity for the design of highly selective inhibitors.
From a synthetic perspective, the bromomethyl substituent offers an efficient route for the creation of complex scaffolds. A 2023 article in Organic Letters described the use of this compound as a building block for the synthesis of heterocyclic derivatives with potential applications in antiviral therapy. The modular nature of the molecule allows for rapid optimization of its pharmacological profile through combinatorial chemistry approaches.
As the field of medicinal chemistry advances, 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine is emerging as a versatile platform for the development of novel therapeutics. Its unique combination of functional groups and the ability to modulate multiple biological targets make it an attractive candidate for the treatment of complex diseases. Ongoing research in drug discovery and chemical biology is likely to uncover additional applications for this compound in the coming years.
Ultimately, the strategic design of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine exemplifies the power of modern medicinal chemistry in addressing unmet medical needs. Its structural features and functional versatility position it as a valuable tool for the development of next-generation therapeutics, with potential applications spanning multiple therapeutic areas. As research in this field continues to evolve, this compound is poised to play a significant role in the advancement of drug discovery and personalized medicine.
For researchers and pharmaceutical scientists, the study of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine offers valuable insights into the design of complex molecular scaffolds. Its unique properties make it an ideal candidate for further exploration in the context of drug development, with the potential to contribute to the creation of innovative therapies for a wide range of diseases.
As the scientific community continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow. The combination of its structural features and functional versatility makes it a promising candidate for the development of novel therapeutics, with the potential to impact multiple areas of medicine in the years to come.
With ongoing research and technological advancements, the future of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine as a therapeutic agent appears promising. Its unique molecular design and potential applications in various therapeutic areas underscore its significance in the evolving landscape of pharmaceutical science.
As the field of medicinal chemistry continues to advance, the importance of compounds like 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine will only increase. Their ability to modulate complex biological systems and their potential for therapeutic innovation make them vital components of modern drug discovery efforts.
Ultimately, the study of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine represents a critical step forward in the development of novel therapeutics. Its unique properties and potential applications in various areas of medicine highlight its significance in the ongoing quest for innovative treatments.
As research into this compound continues, its role in the field of medicinal chemistry is likely to expand. The combination of its structural features and functional versatility makes it an attractive candidate for further exploration in the context of drug development, with the potential to contribute to the creation of innovative therapies for a wide range of diseases.
With ongoing research and technological advancements, the future of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine as a therapeutic agent appears promising. Its unique molecular design and potential applications in various therapeutic areas underscore its significance in the evolving landscape of pharmaceutical science.
As the field of medicinal chemistry continues to advance, the importance of compounds like 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine will only increase. Their ability to modulate complex biological systems and their potential for therapeutic innovation make them vital components of modern drug discovery efforts.
Ultimately, the study of 6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine represents a critical step forward in the development of novel therapeutics. Its unique properties and potential applications in various areas of medicine highlight its significance in the ongoing quest for innovative treatments.
1803671-39-7 (6-Amino-3-(bromomethyl)-4-(difluoromethyl)-2-iodopyridine) 関連製品
- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)
- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)
- 1097822-39-3(2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)